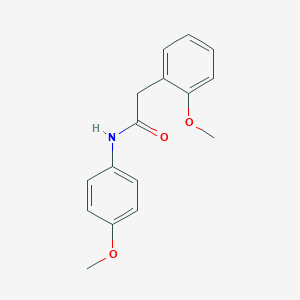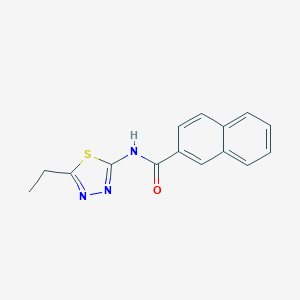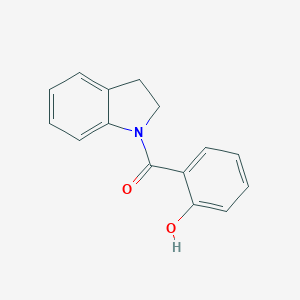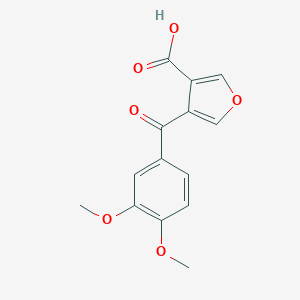![molecular formula C20H24N2O3 B270584 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid, also known as DPA, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid inhibits COX-2 by binding to its active site and blocking the access of arachidonic acid, a substrate of COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid. One of the areas of interest is its potential therapeutic applications in cancer, as COX-2 has been shown to play a critical role in the development and progression of various cancers. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of more soluble analogs of 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid could improve its pharmacokinetic properties and make it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid is a multistep process that involves the reaction of 3-(4-pyridinyl)propanoic acid with 3-chloro-2,2-dimethylpropanoyl chloride, followed by the reaction with 3-(dimethylamino)aniline. The final product is obtained by acidification of the reaction mixture and recrystallization.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit COX-2, which is an enzyme responsible for the synthesis of prostaglandins, a group of molecules that play a critical role in inflammation and pain.
Propiedades
Nombre del producto |
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-oxo-5-[3-(2-pyridin-4-ylethyl)anilino]pentanoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,14-19(24)25)13-18(23)22-17-5-3-4-16(12-17)7-6-15-8-10-21-11-9-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,22,23)(H,24,25) |
Clave InChI |
FVKDHPRLZPDOIL-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O |
SMILES canónico |
CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B270510.png)





![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)